molecular formula C7H14N4 B1437160 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 1060817-15-3

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No. B1437160
M. Wt: 154.21 g/mol
InChI Key: UUJBKYUVARGEOD-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine” is a chemical compound with the empirical formula C7H14N4 and a molecular weight of 154.21 . It is used for research purposes .

Scientific Research Applications

Green Chemistry in Synthesis

A study by Beyzaei et al. (2019) demonstrates the green synthesis of 1,2,4-triazole derivatives, including compounds related to 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine. This process utilizes a one-pot reaction with principles of green chemistry, achieving high yields and exhibiting antimicrobial properties, indicating potential in developing eco-friendly pharmaceuticals (Beyzaei et al., 2019).

Microwave-Assisted Synthesis

Tan, Lim, and Dolzhenko (2017) reported a microwave-assisted synthesis method for producing compounds like 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine. This approach is noteworthy for its efficiency and ability to generate a diverse library of compounds, highlighting the versatility of 1,2,4-triazole derivatives in chemical synthesis (Tan, Lim, & Dolzhenko, 2017).

Molecular Diversity via Alkylation and Ring Closure

Roman (2013) explored the generation of a structurally diverse library of compounds through alkylation and ring closure reactions using related triazole compounds. This research underscores the structural versatility and reactivity of triazole derivatives, relevant to various fields in chemistry and material science (Roman, 2013).

DNA Binding and Molecular Docking Studies

Jilloju et al. (2021) conducted a study on the DNA binding and molecular docking properties of a novel series of triazol-amines, highlighting the potential of these compounds in biomedical research, especially in the context of understanding molecular interactions and drug design (Jilloju et al., 2021).

Physicochemical Property Analysis

Ihnatova et al. (2020) focused on understanding the physicochemical properties of 1,2,4-triazole derivatives. This type of research is crucial for comprehending how these compounds behave under different conditions, which is essential for their application in various scientific fields (Ihnatova et al., 2020).

Nitrogen-Rich Compounds for Gas Generators

Srinivas, Ghule, and Muralidharan (2014) investigated the preparation of nitrogen-rich molecules, including triazole derivatives, for potential applications in nitrogen-rich gas generators. This study shows the application of these compounds in industrial and engineering fields (Srinivas, Ghule, & Muralidharan, 2014).

Industrial Applications

Nazarov et al. (2022) provided a comprehensive review of the industrial use of amino-1,2,4-triazoles, including those related to 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine. This review covers various applications in agriculture, medicine, and high-energy substances, illustrating the broad utility of these compounds in different sectors (Nazarov et al., 2022).

Safety And Hazards

The safety and hazards associated with “3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine” are not explicitly mentioned in the available sources. It is recommended to handle this compound with appropriate safety measures due to its use in research .

properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJBKYUVARGEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650988
Record name 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine

CAS RN

1060817-15-3
Record name 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Ng - 2021 - digitalcommons.fiu.edu
The first part of this dissertation will focus on the development of a simple, robust online solid phase extraction liquid chromatography high resolution mass spectrometry (SPE LC-HRMS…
Number of citations: 0 digitalcommons.fiu.edu

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